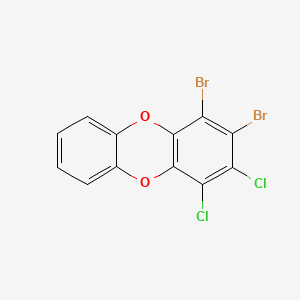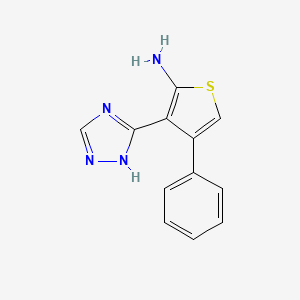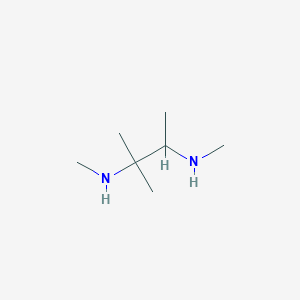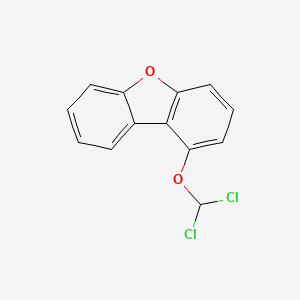
(4-Nitrophenyl)methyl chloroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Nitrophenyl)methyl chloroacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a nitrophenyl group attached to a methyl chloroacetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)methyl chloroacetate typically involves the esterification of (4-nitrophenyl)methanol with chloroacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to achieve the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Nitrophenyl)methyl chloroacetate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloroacetate moiety can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield (4-nitrophenyl)methanol and chloroacetic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in solvents such as ethanol or acetonitrile.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives of this compound.
Reduction: (4-Aminophenyl)methyl chloroacetate.
Hydrolysis: (4-Nitrophenyl)methanol and chloroacetic acid.
Applications De Recherche Scientifique
(4-Nitrophenyl)methyl chloroacetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to undergo various chemical transformations.
Biological Studies: It is employed in biochemical assays to study enzyme activities and reaction mechanisms.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of (4-Nitrophenyl)methyl chloroacetate involves its reactivity towards nucleophiles and reducing agents. The nitro group can participate in redox reactions, while the ester moiety can undergo hydrolysis or substitution reactions. These chemical properties make it a versatile compound in various chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Nitrophenyl)methyl acetate
- (4-Nitrophenyl)methyl benzoate
- (4-Nitrophenyl)methyl carbonate
Uniqueness
Compared to similar compounds, (4-Nitrophenyl)methyl chloroacetate is unique due to the presence of the chloroacetate group, which imparts distinct reactivity patterns. This makes it particularly useful in nucleophilic substitution reactions and as a precursor for the synthesis of more complex molecules.
Propriétés
| 108908-46-9 | |
Formule moléculaire |
C9H8ClNO4 |
Poids moléculaire |
229.62 g/mol |
Nom IUPAC |
(4-nitrophenyl)methyl 2-chloroacetate |
InChI |
InChI=1S/C9H8ClNO4/c10-5-9(12)15-6-7-1-3-8(4-2-7)11(13)14/h1-4H,5-6H2 |
Clé InChI |
KSWIMZIJPAVETQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1COC(=O)CCl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








